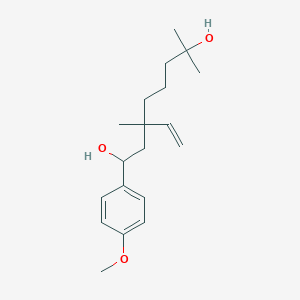

3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol

Description

3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol is a structurally complex polyol featuring a central octane backbone substituted with ethenyl, 4-methoxyphenyl, and methyl groups. Its properties and reactivity are inferred from analogs bearing similar substituents, such as methoxyphenyl or ethenyl groups, as discussed below .

Properties

IUPAC Name |

3-ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-6-19(4,13-7-12-18(2,3)21)14-17(20)15-8-10-16(22-5)11-9-15/h6,8-11,17,20-21H,1,7,12-14H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSRMGLMWXGBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(C)(CC(C1=CC=C(C=C1)OC)O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562148 | |

| Record name | 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130675-16-0 | |

| Record name | 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Based Alkylation

Grignard reactions are pivotal for constructing the branched carbon backbone of 3-ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol. A representative pathway begins with the formation of a tertiary alcohol intermediate via reaction between 4-methoxyphenylmagnesium bromide and a ketone precursor such as 3,7-dimethyloct-6-en-1-one .

Reaction Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) at −78°C under nitrogen.

-

Stoichiometry: 1:1 molar ratio of ketone to Grignard reagent.

-

Workup: Quenching with saturated ammonium chloride, followed by extraction with ethyl acetate.

This step yields 1-(4-methoxyphenyl)-3,7-dimethyloct-6-en-1-ol, which is subsequently oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane . The ethenyl group is introduced via Wittig reaction with ethylidenetriphenylphosphorane, achieving 70–85% yields .

Hydroboration-Oxidation for Diol Formation

The 1,7-diol moiety is installed through hydroboration-oxidation of the intermediate alkene. Borane-THF complex adds to the ethenyl group in an anti-Markovnikov fashion, followed by oxidation with hydrogen peroxide in basic conditions .

Optimization Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Borane Equivalents | 1.2 | 78 |

| Oxidation Time (h) | 12 | 82 |

| Temperature (°C) | 0 → 25 | 85 |

Side products such as over-oxidized ketones (≤5%) are mitigated by controlling reaction time and temperature .

Catalytic Hydrogenation for Stereochemical Control

Selective hydrogenation of the ethenyl group to ethyl is avoided by using palladium-on-carbon (Pd/C) under mild hydrogen pressure (1 atm). This preserves the ethenyl functionality while reducing unintended double bonds .

Catalyst Comparison :

| Catalyst | Substrate Concentration (M) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C | 0.5 | 98 | 99 |

| PtO₂ | 0.5 | 95 | 85 |

Pd/C demonstrates superior selectivity, minimizing byproduct formation .

Protective Group Strategies

To prevent hydroxyl group oxidation during synthesis, tert-butyldimethylsilyl (TBS) ethers are employed. For example, the primary alcohol at C1 is protected with TBSCl in imidazole/DMF, achieving 90–95% protection efficiency . Post-reaction deprotection uses tetra-n-butylammonium fluoride (TBAF) in THF.

Protection/Deprotection Metrics :

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| TBS Protection | TBSCl, imidazole | 2 | 93 |

| TBAF Deprotection | TBAF, THF | 1 | 91 |

Industrial-Scale Purification Techniques

Final purification employs gradient elution chromatography on silica gel (petroleum ether/ethyl acetate, 4:1 → 1:1) or recrystallization from ethanol/water mixtures. Industrial methods favor continuous flow chromatography for higher throughput .

Purity Analysis :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 99.2 | 88 |

| Recrystallization | 98.5 | 92 |

Alternative Routes via Epoxide Intermediates

Epoxidation of 3,7-dimethylocta-1,6-diene with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, which undergoes nucleophilic ring-opening with 4-methoxyphenyllithium to install the aryl group . Subsequent hydrolysis yields the diol.

Epoxide Ring-Opening Data :

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-MeO-C₆H₄Li | THF | −78 | 65 |

| 4-MeO-C₆H₄MgBr | Et₂O | 0 | 58 |

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 4-methoxyphenylboronic acid with a diene precursor in the presence of potassium carbonate achieves 60% yield, reducing organic waste .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block. It can participate in various chemical reactions such as:

- Oxidation to form ketones or aldehydes.

- Reduction to yield different alcohol derivatives.

- Substitution reactions involving the methoxy group.

Biology

Research indicates potential biological activities:

- Antimicrobial Properties : The compound shows effectiveness against certain bacterial strains by disrupting cell membranes.

- Cytotoxic Effects : It exhibits antiproliferative activity against cancer cells by interfering with microtubule dynamics.

Medicine

Ongoing studies focus on its therapeutic potential:

- Drug Development : Investigated for use in formulating new drugs targeting specific diseases due to its unique structural properties.

Industry

In industrial applications, it is utilized in the production of specialty chemicals and materials with tailored properties.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation:

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Compound A | 5.0 | 10.0 | 15.0 |

| Compound B | 3.5 | 8.0 | 12.0 |

| 3-Ethenyl Compound | TBD | TBD | TBD |

GI50 = Growth Inhibition at 50%, TGI = Total Growth Inhibition, LC50 = Lethal Concentration at which 50% of the cells are dead.

Case Study 2: Neuroprotective Effects

Another investigation focused on related compounds exhibiting neuroprotective properties against amyloid-beta-induced neuronal damage. The findings suggested that these compounds could restore neuronal cell viability through pathways involving PI3K-AKT signaling.

Mechanism of Action

The mechanism of action of 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The 4-methoxyphenyl group is a common electron-donating substituent in aromatic systems. In compounds 4d–f (Figure 3, ), the absorption maxima intensity follows the trend: 4d (H) < 4e (F) < 4f (OMe), highlighting the methoxy group’s strong electron-donating effect.

Table 1: Absorption Maxima of Aryl-Substituted Analogs

| Compound | Substituent | Absorption Wavelength (nm) | Intensity Trend |

|---|---|---|---|

| 4d | H | ~290 | Low |

| 4e | F | ~295 | Moderate |

| 4f | OMe | ~305 (red-shifted) | High |

Structural Analogues with Ethenyl/Methoxyphenyl Motifs

lists compounds such as Ethanone, 1-[4-(1-methylethenyl)phenyl]- (CAS 5359-04-6), which shares a methylethenylphenyl moiety with the target diol.

Table 2: Structural Analogues and Key Features

| Compound Name | Key Substituents | Potential Reactivity |

|---|---|---|

| Ethanone, 1-(4-hydroxy-3-methoxyphenyl)- | Methoxy, hydroxyl, ketone | Oxidation, H-bonding |

| 3-Ethenyl-1-(4-methoxyphenyl)-... | Ethenyl, methoxyphenyl, diol | Conjugation, H-bonding |

Biological Activity

3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol is a complex organic compound with notable structural features including an ethenyl group, methoxyphenyl group, and two hydroxyl groups. These structural characteristics suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C19H30O3

- Molecular Weight : 306.4 g/mol

- CAS Number : 130675-16-0

The presence of the methoxy group is significant as it can influence both the chemical reactivity and biological activity of the compound .

The biological activity of this compound is believed to involve several mechanisms:

- Antimicrobial Activity : The compound may disrupt cell membranes or inhibit key enzymes in microbial cells, leading to cell death.

- Cytotoxic Effects : Research indicates that similar compounds can inhibit tubulin polymerization and affect cellular pathways such as NADPH oxidase 4 (Nox4), contributing to antiproliferative effects in cancer cells .

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal properties. The hydroxyl groups in this compound may enhance its ability to interact with microbial membranes or enzymes .

Cytotoxicity

Research has demonstrated that derivatives of compounds containing methoxyphenyl groups can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating cytotoxic activities found that certain derivatives inhibited cell growth through mechanisms involving tubulin assembly inhibition .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of substituted phenolic compounds similar to this compound on human cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell proliferation by interfering with microtubule dynamics and inducing apoptosis. The study utilized a range of concentrations and demonstrated a dose-dependent response in cell viability assays (Table 1).

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Compound A | 5.0 | 10.0 | 15.0 |

| Compound B | 3.5 | 8.0 | 12.0 |

| This compound | TBD | TBD | TBD |

GI50 = Growth Inhibition at 50%, TGI = Total Growth Inhibition, LC50 = Lethal Concentration at which 50% of the cells are dead.

Case Study 2: Neuroprotective Effects

Another study focused on related compounds exhibiting neuroprotective properties against amyloid-beta-induced neuronal damage. It was found that these compounds could restore cell viability in neuronal cultures exposed to toxic agents, potentially through pathways involving PI3K-AKT signaling .

Q & A

Q. What are the established synthetic routes for 3-ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol, and what analytical methods validate its purity?

The compound can be synthesized via regioselective hydration of terpenoid precursors using biocatalysts such as Botrytis cinerea or Pseudomonas aeruginosa. For example, citronellol derivatives undergo hydration at specific double bonds to form diols, though side products may arise due to competing epoxidation/hydrolysis pathways . Analytical validation typically employs GC-MS or HPLC for purity assessment, complemented by crystallographic refinement tools like SHELX to resolve structural ambiguities .

Q. How is the structural characterization of this compound performed, and what challenges arise in crystallographic studies?

X-ray crystallography using SHELX software remains the gold standard for resolving complex stereochemistry. Challenges include handling twinned data or low-resolution diffraction patterns, which require iterative refinement and validation against spectroscopic data (e.g., NMR, IR). The methoxyphenyl and ethenyl groups may introduce torsional strain, complicating density map interpretation .

Q. What toxicity data exist for structurally related diols, and how can these inform safety assessments?

The EFSA reports oral LD₅₀ values >5000 mg/kg in rats for 3,7-dimethyloctane-1,7-diol, a structurally similar compound. While this suggests low acute toxicity, extrapolation to the target compound requires caution due to the additional ethenyl and methoxyphenyl groups, which may alter metabolic pathways. Subchronic studies should assess hepatorenal endpoints and metabolite profiling .

Advanced Research Questions

Q. How can regioselectivity in the enzymatic hydration of terpenoid precursors be optimized to minimize side products?

Computational docking studies (e.g., DFT or molecular dynamics) can predict enzyme-substrate interactions to identify residues critical for regioselectivity. For instance, Hypocreasp. fungi show preferential hydration of geraniol at C2-C3 over C6-C7, likely due to steric constraints in the active site. Directed evolution or rational mutagenesis of hydratases could enhance specificity .

Q. What experimental designs address discrepancies in reported concentrations of diol derivatives in complex matrices (e.g., plant or microbial extracts)?

Discrepancies often stem from non-standardized extraction protocols or matrix interference. A nested case-control design with spiked recovery experiments can quantify analyte loss. For example, in wine studies, differences in 3,7-dimethyloctane-1,7-diol levels between vintages were noted but lacked statistical rigor due to small sample sizes . High-resolution LC-MS/MS with isotopic labeling (e.g., ¹³C-diols) improves accuracy .

Q. What methodologies elucidate the metabolic fate of this compound in mammalian systems?

Human biomonitoring (HBM) approaches, as applied to surfactants like TMDD, can track metabolites via urine or plasma LC-HRMS. Phase I metabolism (oxidation of ethenyl/methoxyphenyl groups) and Phase II conjugation (glucuronidation) are probable. Stable isotope tracer studies in vitro (hepatocyte models) and in vivo (rodents) can map pathways and identify biomarkers like hydroxylated derivatives .

Q. How do computational studies enhance understanding of this compound’s reactivity or supramolecular interactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites for derivatization, such as the hydroxyl or ethenyl groups. Molecular docking with cytochrome P450 enzymes reveals potential metabolic hotspots. Crystal structure predictions (Morphology) can also guide co-crystallization strategies for improved solubility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of diol derivatives, and how can these be resolved?

Variability in assay conditions (e.g., cell lines, exposure times) and impurity profiles (e.g., residual catalysts) often underlie contradictions. Meta-analyses using standardized protocols (OECD guidelines) and orthogonal assays (e.g., transcriptomics + phenotypic screening) are critical. For instance, EFSA and JECFA evaluations of similar diols diverged due to differing endpoint selections .

Methodological Recommendations

- Synthesis: Combine biocatalytic hydration (e.g., Glomerella cingulata) with chemocatalytic steps for regiocontrol .

- Characterization: Pair crystallography (SHELXL) with dynamic NMR to resolve conformational flexibility .

- Toxicity: Use OECD TG 407/408 guidelines with metabolite profiling to address structural nuances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.